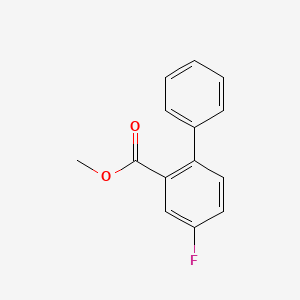

5-フルオロ-2-フェニル安息香酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-fluoro-2-phenylbenzoate is an organic compound with the molecular formula C14H11FO2. It is a derivative of benzoic acid, where the hydrogen atom at the 5th position of the benzene ring is replaced by a fluorine atom, and the carboxyl group is esterified with a methyl group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

科学的研究の応用

Methyl 5-fluoro-2-phenylbenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biological targets.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Used in the production of specialty chemicals and materials.

作用機序

Mode of Action

It’s worth noting that many fluorinated compounds are known to interact with their targets by forming strong bonds, which can lead to changes in the target’s function .

Biochemical Pathways

For instance, if it targets enzymes involved in metabolic processes, it could potentially disrupt those pathways .

Pharmacokinetics

Like other small organic molecules, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .

Result of Action

Depending on its targets and mode of action, this compound could potentially alter cellular functions, disrupt metabolic processes, or even induce cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 5-fluoro-2-phenylbenzoate . For instance, extreme pH or temperature could potentially affect the compound’s structure and function .

準備方法

Synthetic Routes and Reaction Conditions

Methyl 5-fluoro-2-phenylbenzoate can be synthesized through several methods. One common route involves the esterification of 5-fluorosalicylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki-Miyaura coupling reaction, where 5-fluoro-2-iodobenzoic acid is coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting product is then esterified with methanol to yield methyl 5-fluoro-2-phenylbenzoate .

Industrial Production Methods

Industrial production of methyl 5-fluoro-2-phenylbenzoate typically involves large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization.

化学反応の分析

Types of Reactions

Methyl 5-fluoro-2-phenylbenzoate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 5-fluoro-2-phenylbenzoic acid.

Reduction: 5-fluoro-2-phenylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

Methyl 5-chloro-2-phenylbenzoate: Similar structure but with a chlorine atom instead of fluorine.

Methyl 5-bromo-2-phenylbenzoate: Similar structure but with a bromine atom instead of fluorine.

Methyl 5-iodo-2-phenylbenzoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

Methyl 5-fluoro-2-phenylbenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in various research fields .

生物活性

Methyl 5-fluoro-2-phenylbenzoate (C14H11FO2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Methyl 5-fluoro-2-phenylbenzoate is characterized by the presence of a fluorine atom at the 5-position of the phenyl ring, which is believed to enhance its lipophilicity and metabolic stability. Such modifications are crucial for improving the pharmacokinetic properties of drug candidates.

Cytotoxicity and Antiproliferative Effects

Research has demonstrated that methyl 5-fluoro-2-phenylbenzoate exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures display potent anti-proliferative activities against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The structure-activity relationship (SAR) indicates that the introduction of fluorine and other substituents can modulate these effects.

Table 1: IC50 Values for Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Methyl 5-fluoro-2-phenylbenzoate | A549 | TBD |

| Methyl 4-fluoro-2-phenylbenzoate | HeLa | TBD |

| Benzophenone analogs (9d) | MCF-7 | 9.6 ± 1.7 |

Note: TBD indicates that specific values for methyl 5-fluoro-2-phenylbenzoate were not found in the current literature but are expected to follow similar trends as related compounds.

The biological activity of methyl 5-fluoro-2-phenylbenzoate may involve several mechanisms:

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through caspase activation.

- Cell Cycle Arrest : Compounds with structural similarities often cause cell cycle arrest at specific phases, such as G2/M.

- Anti-Angiogenic Effects : Some benzophenone derivatives inhibit angiogenesis by down-regulating vascular endothelial growth factor (VEGF) expression.

Case Studies and Research Findings

A study conducted on novel benzophenone analogs, including those similar to methyl 5-fluoro-2-phenylbenzoate, highlighted their potential as anti-cancer agents. The lead compound from this series exhibited IC50 values in the low micromolar range across various cancer cell lines, indicating promising therapeutic potential.

In Vivo Studies

In vivo models using chick chorioallantoic membrane (CAM) assays demonstrated that these compounds could significantly inhibit tumor growth and neovascularization, further supporting their potential as anti-cancer agents.

特性

IUPAC Name |

methyl 5-fluoro-2-phenylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-14(16)13-9-11(15)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACAUOKBAYORPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716521 |

Source

|

| Record name | Methyl 4-fluoro[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247810-91-8 |

Source

|

| Record name | Methyl 4-fluoro[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。